2-(4-(Chloromethyl)thiazol-2-YL)guanidine

Übersicht

Beschreibung

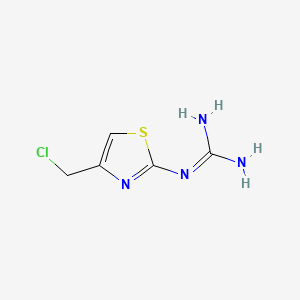

2-(4-(Chloromethyl)thiazol-2-YL)guanidine is an organic compound with the molecular formula C5H7ClN4S. It is a derivative of thiazole, a five-membered ring containing sulfur and nitrogen atoms. This compound is known for its applications in organic synthesis and various scientific research fields .

Vorbereitungsmethoden

The synthesis of 2-(4-(Chloromethyl)thiazol-2-YL)guanidine typically involves the reaction of 2-thio-4-chloromethylthiazole with guanidine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH₂Cl) group undergoes nucleophilic substitution reactions, forming derivatives critical for pharmaceutical intermediates.

Reactions Involving the Guanidine Moiety

The guanidine group participates in acid-base and coordination chemistry:

-

Protonation : Forms stable hydrochloride salts under acidic conditions (e.g., HCl), enhancing solubility for synthetic applications .

-

Tautomerization : Exists in equilibrium between guanidine and iminoamine forms, influencing reactivity (e.g., during coupling reactions) .

-

Coordination Chemistry : Acts as a ligand for transition metals, though specific complexes remain underexplored in published literature.

Tautomerism and Stability

The compound exhibits tautomerism, as shown below:

Conditions : Tautomerization is pH-dependent, favoring the guanidine form in acidic environments and the iminoamine form under basic conditions .

Role in Multi-Step Syntheses

This compound is a critical intermediate in the synthesis of famotidine, a histamine H₂ receptor antagonist:

-

Step 2 : Treat with β-chloropropionitrile under basic conditions to introduce the cyanoethylthio group .

-

Step 3 : Isolate N-[4-(cyanoethylthiomethyl)-2-thiazolyl]guanidine, a direct precursor to famotidine .

Comparative Reactivity of Structural Analogs

| Analog | Modification | Reactivity Difference |

|---|---|---|

| 2-(4-Cyanomethylthiazol-2-yl)guanidine | -CH₂CN vs. -CH₂Cl | Enhanced electrophilicity at nitrile group |

| 2-(4-Hydroxymethylthiazol-2-yl)guanidine | -CH₂OH vs. -CH₂Cl | Reduced substitution propensity; oxidative pathways dominate |

Key Research Findings

-

Efficiency in Substitution : Reactions at the chloromethyl group proceed with >80% yield under optimized conditions (low temperature, polar aprotic solvents) , .

-

pH Sensitivity : Guanidine tautomerization impacts reaction outcomes; acidic conditions favor substitution, while basic conditions promote side reactions .

-

Stereoelectronic Effects : Electron-withdrawing thiazole ring enhances chloromethyl group reactivity compared to aliphatic analogs .

Wissenschaftliche Forschungsanwendungen

2-(4-(Chloromethyl)thiazol-2-YL)guanidine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the synthesis of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(4-(Chloromethyl)thiazol-2-YL)guanidine involves its interaction with molecular targets and pathways within biological systems. The thiazole ring is known for its ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

2-(4-(Chloromethyl)thiazol-2-YL)guanidine can be compared with other thiazole derivatives, such as:

2-(4-Methylthiazol-2-YL)guanidine: Similar structure but with a methyl group instead of a chloromethyl group.

2-(4-Bromomethylthiazol-2-YL)guanidine: Contains a bromomethyl group instead of a chloromethyl group.

2-(4-Hydroxymethylthiazol-2-YL)guanidine: Features a hydroxymethyl group instead of a chloromethyl group

These similar compounds share the thiazole ring structure but differ in their substituents, leading to variations in their chemical properties and applications.

Biologische Aktivität

2-(4-(Chloromethyl)thiazol-2-YL)guanidine, also known as 2-guanidino-4-chloromethylthiazole, is a synthetic compound notable for its biological activity, particularly in antimicrobial applications. This article explores its biological properties, mechanisms of action, and potential pharmaceutical applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a thiazole ring with a chloromethyl group at the 4-position and a guanidine moiety. It is typically encountered as a white solid with strong nucleophilic properties, making it valuable in organic synthesis.

Biological Activity

Research indicates that this compound exhibits significant antimicrobial properties , particularly against various bacterial strains. Its structural similarity to other biologically active compounds suggests potential applications in medicinal chemistry, especially as an antibacterial or antifungal agent.

Antimicrobial Efficacy

In several studies, this compound has been shown to inhibit the growth of specific bacteria. For instance, it has demonstrated effectiveness against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria indicate its potential as a therapeutic agent in treating infections caused by resistant strains.

The precise mechanism by which this compound exerts its antimicrobial effects involves its interaction with bacterial enzymes and cellular structures. The compound's nucleophilic characteristics allow it to bind effectively to target sites within microbial cells, disrupting essential processes such as protein synthesis and cell wall integrity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(4-(Chloromethyl)thiazol-2-YL)guanidine | Similar thiazole structure | Often used as hydrochloride salt in formulations |

| 2-Aminothiazole | Contains an amino group instead of guanidine | Exhibits different biological activities |

| Thiazole derivatives | Various substitutions on the thiazole ring | Broadly used in agrochemicals and pharmaceuticals |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy reported that the compound exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 8 µg/mL.

- Pharmacological Research : Research conducted at a pharmaceutical institute evaluated the compound's potential as an intermediate in synthesizing famotidine, revealing that it could enhance the efficacy of existing treatments for gastric ulcers.

- Mechanistic Insights : A recent investigation into its binding affinity to bacterial ribosomes indicated that this compound might inhibit protein synthesis, thereby contributing to its antimicrobial action.

Eigenschaften

IUPAC Name |

2-[4-(chloromethyl)-1,3-thiazol-2-yl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4S/c6-1-3-2-11-5(9-3)10-4(7)8/h2H,1H2,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUXKXPRQLQHQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408260 | |

| Record name | 2-(4-(CHLOROMETHYL)THIAZOL-2-YL)GUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81152-53-6 | |

| Record name | 2-(4-(CHLOROMETHYL)THIAZOL-2-YL)GUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-(Chloromethyl)-2-thiazolyl]guanidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZT7F7UX4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.